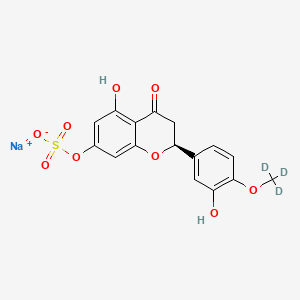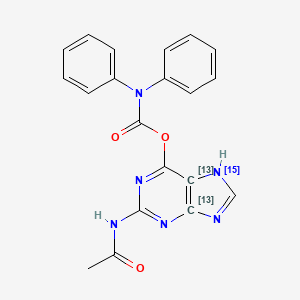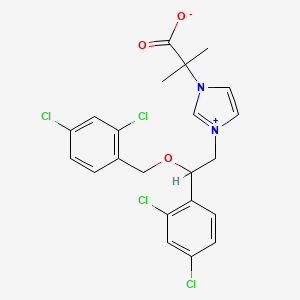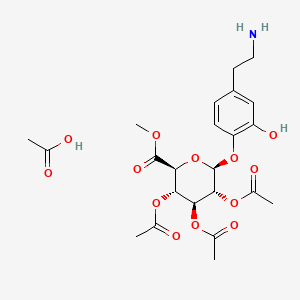
Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate is a complex biochemical compound with the molecular formula C23H31NO13 and a molecular weight of 529.49 . This compound is primarily used in proteomics research and has applications in various fields such as neurology, biochemistry, and pharmacology .
Preparation Methods
The synthesis of Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate involves multiple steps. The starting material, dopamine, undergoes a series of chemical reactions to introduce the glucopyranosiduronic acid moiety and the triacetate groups. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the dopamine molecule . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate involves its interaction with dopamine receptors in the brain. The compound acts as a metabolite of dopamine, influencing the signaling pathways associated with neurotransmission. It targets specific molecular pathways, including the dopaminergic system, which plays a crucial role in regulating mood, cognition, and motor functions .
Comparison with Similar Compounds
Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate can be compared with other similar compounds such as:
Dopamine: The parent compound, which is a neurotransmitter involved in various physiological processes.
Dopamine Glucuronide: A metabolite of dopamine that is conjugated with glucuronic acid.
Dopamine Sulfate: Another metabolite of dopamine that is conjugated with sulfate groups.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with dopamine receptors and its use in advanced biochemical research .
Properties
Molecular Formula |
C23H31NO13 |
|---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
acetic acid;methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(2-aminoethyl)-2-hydroxyphenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C21H27NO11.C2H4O2/c1-10(23)29-16-17(30-11(2)24)19(31-12(3)25)21(33-18(16)20(27)28-4)32-15-6-5-13(7-8-22)9-14(15)26;1-2(3)4/h5-6,9,16-19,21,26H,7-8,22H2,1-4H3;1H3,(H,3,4)/t16-,17-,18-,19+,21+;/m0./s1 |
InChI Key |
FZKDCGQVFXCTFK-REJVXUJSSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CCN)O)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)O.CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CCN)O)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


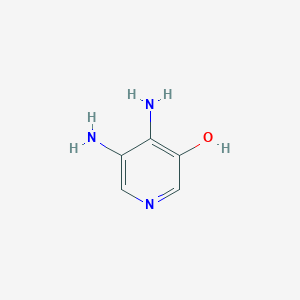
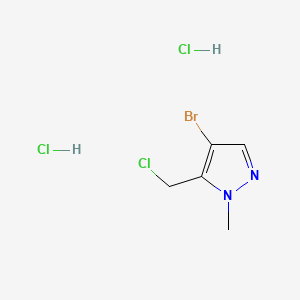
![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)

![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)
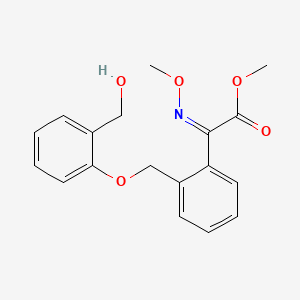
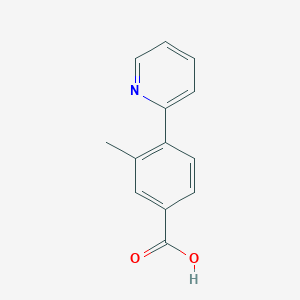
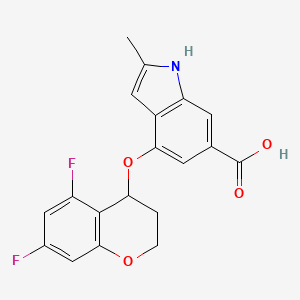
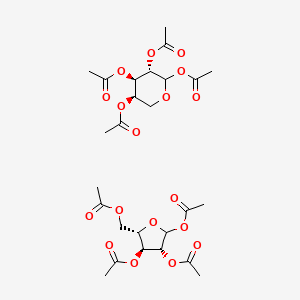
![(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone](/img/structure/B13845134.png)
![1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride](/img/structure/B13845138.png)
